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Compound of Interest

Compound Name: Isopropanol

Cat. No.: B130326

Introduction

The isolation of high-quality, intact ribonucleic acid (RNA) is a critical prerequisite for a
multitude of molecular biology applications, including reverse transcription quantitative PCR
(RT-gPCR), next-generation sequencing (NGS), microarray analysis, and in vitro translation.
Isopropanol precipitation is a widely employed and effective method for concentrating and
purifying RNA from aqueous solutions. This document provides detailed application notes and
protocols for the use of isopropanol in RNA extraction, particularly in conjunction with
guanidinium thiocyanate-phenol-chloroform (TRIzol) based methods.

Principle of Isopropanol Precipitation of RNA

The precipitation of RNA using isopropanol is based on the principle of reducing the solubility
of nucleic acids in the presence of salt and a non-polar solvent. The process involves several
key molecular interactions:

o Neutralization of Charge: RNA possesses a negatively charged phosphate backbone due to
the phosphate groups in its structure. In an aqueous solution, these charges are shielded by
water molecules, keeping the RNA dissolved. The addition of a salt, typically sodium acetate,
provides positive cations (Na+) that neutralize the negative charges on the phosphate
backbone.[1]

o Dehydration and Precipitation: Isopropanol is less polar than water. When added to the
agueous solution containing the charge-neutralized RNA, it displaces the water molecules
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surrounding the RNA. This dehydration, coupled with the reduced polarity of the solvent,
significantly decreases the solubility of the RNA, causing it to precipitate out of the solution.

[1]
Isopropanol vs. Ethanol for RNA Precipitation

Both isopropanol and ethanol are effective for precipitating RNA. However, they have distinct
properties that make them suitable for different experimental needs.

e Volume: Isopropanol is a more potent precipitant than ethanol, requiring a smaller volume
(typically 0.7-1 volume of the aqueous phase) to achieve the same effect as ethanol (which
requires 2-2.5 volumes).[1] This is advantageous when working with large sample volumes.

o Co-precipitation of Salts: A significant drawback of isopropanol is its higher propensity to
co-precipitate salts, especially at low temperatures.[2] This can interfere with downstream
applications. Therefore, isopropanol precipitation is often performed at room temperature.

o Pellet Visibility: The RNA pellet formed after isopropanol precipitation can sometimes be
glassy and more difficult to see compared to the pellet formed with ethanol.[1]

Data Presentation

Table 1: Comparison of Isopropanol and Ethanol for RNA Precipitation
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Feature Isopropanol Ethanol
Volume Required 0.7 - 1 volume 2 - 2.5 volumes
Precipitation Efficiency High High

Salt Co-precipitation Higher, especially at low Lower

temperatures

) Room Temperature
Incubation Temperature -20°C to -80°C (can be used)
(recommended)

o Typically a white, more visible
Pellet Appearance Can be glassy and less visible .
pelle

- Less volatile, takes longer to ) )
Volatility q More volatile, dries faster
ry

Table 2: Representative RNA Yield and Purity with Isopropanol Precipitation (from TRIzol

Extraction)
Starting Expected RNA A260/A280 A260/A230
Sample Type . . . .
Material Yield (pg) Ratio Ratio
Cultured
] 1 x 106° cells 5-15 19-21 >1.8
Mammalian Cells
Animal Tissue
. 50 - 100 mg 50 - 250 1.8-2.0 >1.8
(Liver)
Plant Tissue
100 mg 10 - 100 1.8-2.0 >1.5
(Leaf)
_ 1 mL (OD600 =
Bacterial Culture 1.0) 10 - 50 19-21 >1.8

Note: Yields are highly dependent on the specific cell/tissue type, metabolic state, and the
efficiency of the extraction procedure. The A260/A280 ratio is a measure of protein
contamination, while the A260/A230 ratio indicates contamination by salts and other organic
compounds. A ratio of ~2.0 for A260/A280 is generally considered pure for RNA.[3][4]
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Experimental Protocols

Protocol 1: Standard RNA Extraction from Cultured Cells using TRIzol and Isopropanol
Precipitation

This protocol is suitable for the extraction of total RNA from monolayer or suspension cultured
cells.

Materials:

e TRIzol Reagent

e Chloroform

» Isopropanol, molecular biology grade

e 75% Ethanol, prepared with nuclease-free water
» Nuclease-free water

» RNase-free pipette tips and microcentrifuge tubes
e Microcentrifuge

Methodology:

e Homogenization:

o For monolayer cells, aspirate the culture medium and add 1 mL of TRIzol Reagent directly
to the culture dish (for a 35 mm dish). Lyse the cells by repeatedly pipetting the solution.

o For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and add 1
mL of TRIzol Reagent to the cell pellet. Vortex to lyse the cells.

e Phase Separation:

o Incubate the homogenate for 5 minutes at room temperature to allow for complete
dissociation of nucleoprotein complexes.
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o Add 0.2 mL of chloroform per 1 mL of TRIzol Reagent.
o Cap the tube securely and shake vigorously by hand for 15 seconds.
o Incubate at room temperature for 2-3 minutes.

o Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a
lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase
containing the RNA.

* RNA Precipitation:

o Carefully transfer the upper agueous phase to a fresh, RNase-free microcentrifuge tube.
Be cautious not to disturb the interphase.

o Add 0.5 mL of isopropanol per 1 mL of TRIzol Reagent used for the initial
homogenization.

o Mix gently by inverting the tube and incubate at room temperature for 10 minutes.

o Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the
side and bottom of the tube.

o RNA Wash:

o

Carefully decant the supernatant.

[e]

Wash the RNA pellet by adding 1 mL of 75% ethanol.

o

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

[¢]

Carefully discard the supernatant.
e Resuspension:

o Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to
dissolve.
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o Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 pL) of nuclease-free
water by pipetting up and down.

o Incubate at 55-60°C for 10 minutes to aid in dissolution.
Protocol 2: RNA Extraction from Tissue using TRIzol and Isopropanol Precipitation
This protocol is adapted for the extraction of total RNA from animal or plant tissues.
Materials:
e Same as Protocol 1, with the addition of:
e Homogenizer (e.g., bead beater, rotor-stator homogenizer)
Methodology:
e Homogenization:
o Weigh 50-100 mg of fresh or frozen tissue.

o Add 1 mL of TRIzol Reagent and homogenize the tissue using a suitable homogenizer
until no visible tissue fragments remain.

» Phase Separation, RNA Precipitation, RNA Wash, and Resuspension:

o Follow steps 2 through 5 of Protocol 1.

Mandatory Visualization
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Caption: Molecular interactions during RNA precipitation.
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Caption: Workflow for RNA extraction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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